molecular formula C12H6N4 B3149837 5,5'-Diethynyl-2,2'-bipyrimidine CAS No. 679844-18-9

5,5'-Diethynyl-2,2'-bipyrimidine

Cat. No.: B3149837
CAS No.: 679844-18-9
M. Wt: 206.20 g/mol
InChI Key: XYXWDJJDLQKJDO-UHFFFAOYSA-N
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Description

5,5’-Diethynyl-2,2’-bipyrimidine is a chemical compound with the molecular formula C14H8N2 . It is frequently used as a linker in Covalent Organic Frameworks (COFs) research .


Synthesis Analysis

The synthesis of 5,5’-Diethynyl-2,2’-bipyrimidine is feasible and is promoted by Pd catalysts and sonication . This procedure provides the advantages of efficiency, versatility, and rapidity .


Molecular Structure Analysis

The molecular weight of 5,5’-Diethynyl-2,2’-bipyrimidine is 204.22672 . The molecular structure of this compound is complex and involves multiple nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 5,5’-Diethynyl-2,2’-bipyrimidine are not detailed in the search results, it’s known that this compound is used as an intermediate in organic synthesis .

Scientific Research Applications

Synthesis and Luminescence Properties

  • 5,5'-Diethynyl-2,2'-bipyrimidine has been used in the synthesis of stable and highly luminescent ligands. These ligands, which include pyridine-, bipyridine-, phenanthroline-, bipyrimidine-, and terpyridine-based ligands, are appended with bodipy modules. These compounds have significant photophysical and electrochemical properties and are synthesized using efficient and versatile protocols, highlighting their potential in various scientific applications, particularly in materials science (Ulrich & Ziessel, 2004).

Preparation for Metal-complexing Molecular Rods

  • This compound has been utilized in the development of efficient syntheses for brominated bipyridines and bipyrimidines. These compounds are useful for preparing metal-complexing molecular rods, indicating their relevance in the field of inorganic chemistry and materials science (Schwab, Fleischer, & Michl, 2002).

Creation of Metallo-Supramolecular Networks

  • In the creation of conjugated metallo-supramolecular networks, this compound is a key component. These networks exhibit interesting optoelectronic properties, useful in advanced material science applications. The inclusion of this compound in polymers leads to the formation of networks with fascinating properties (Kokil, Yao, & Weder, 2005).

Role in Chemical Reactions and Crystallography

  • This compound plays a crucial role in various chemical reactions, as evidenced by its interaction with carbonyl compounds, leading to the formation of unique compounds. The structural aspects of these compounds have been determined through methods like X-ray crystallography, indicating its significance in organic chemistry and molecular structure analysis (Craig et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, 2,2’-Bipyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . These precautions may also apply to 5,5’-Diethynyl-2,2’-bipyrimidine.

Mechanism of Action

Target of Action

It’s known that bipyrimidine derivatives are often used as ligands in organometallic chemistry , suggesting that they may interact with metal ions or complexes in biological systems.

Mode of Action

As a bipyrimidine derivative, it likely interacts with its targets through coordination bonds, similar to other ligands in organometallic chemistry

Biochemical Pathways

The biochemical pathways affected by 5,5’-Diethynyl-2,2’-bipyrimidine are currently unknown Given its potential role as a ligand, it may influence pathways involving metal ions or complexes

Properties

IUPAC Name

5-ethynyl-2-(5-ethynylpyrimidin-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c1-3-9-5-13-11(14-6-9)12-15-7-10(4-2)8-16-12/h1-2,5-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWDJJDLQKJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1)C2=NC=C(C=N2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40790690
Record name 5,5'-Diethynyl-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679844-18-9
Record name 5,5'-Diethynyl-2,2'-bipyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40790690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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